Tram-34

説明

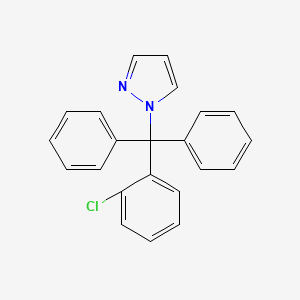

inhibits IKCa1; structure in first source

特性

IUPAC Name |

1-[(2-chlorophenyl)-diphenylmethyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFUQFVFYYBHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349650 | |

| Record name | TRAM-34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289905-88-0 | |

| Record name | TRAM-34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Selectivity Profile of Tram-34: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tram-34, a triarylmethane derivative, is a potent and widely utilized pharmacological tool for studying the physiological and pathophysiological roles of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). Its utility is critically dependent on its selectivity for its primary target. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Core Selectivity Profile: High Affinity for KCa3.1

This compound exhibits high affinity for the KCa3.1 channel, with a dissociation constant (Kd) in the low nanomolar range. This makes it a powerful inhibitor of KCa3.1-mediated potassium currents. The primary mechanism of action is understood to be direct pore block.

Table 1: Potency of this compound against KCa3.1 Channels

| Target Cell/System | Method | Parameter | Value (nM) |

| Cloned human IKCa1 (in COS-7 cells) | Electrophysiology | Kd | 20 |

| Native IKCa currents in human T lymphocytes | Electrophysiology | Kd | 25 |

| Native IKCa currents in human T84 cells | Electrophysiology | Kd | 22 |

Data sourced from multiple studies.

Ion Channel Selectivity

A key feature of this compound is its high degree of selectivity for KCa3.1 over other types of ion channels. This selectivity is crucial for attributing observed physiological effects to the specific inhibition of KCa3.1.

Table 2: Selectivity of this compound against various Ion Channels

| Channel Type | Selectivity Fold (vs. KCa3.1) |

| Voltage-gated potassium (Kv) channels | >200 - 1500 |

| Big-conductance Ca2+-activated K+ (BKCa) channels | >200 - 1500 |

| Small-conductance Ca2+-activated K+ (SKCa) channels | >200 - 1500 |

| Voltage-gated sodium (Na+) channels | >200 - 1500 |

| Calcium release-activated Ca2+ (CRAC) channels | >200 - 1500 |

| Chloride (Cl-) channels | >200 - 1500 |

This high selectivity has been reported to be between 200- and 1,500-fold.

However, it is important to note that at least one study has reported that this compound can inhibit nonselective cation channels in microglial cells with a half-maximal inhibitory concentration (IC50) of 38 nM. This suggests that in certain cellular contexts, off-target effects on other channel types may occur.

Off-Target Profile: The Cytochrome P450 Controversy

Initial reports suggested a significant advantage of this compound over its predecessor, clotrimazole, was its lack of inhibition of cytochrome P450 (CYP) enzymes. This was a key factor in its characterization as a highly selective KCa3.1 blocker.

However, subsequent and more comprehensive studies have challenged this initial assessment. These studies have demonstrated that this compound can inhibit several isoforms of both rat and human CYP enzymes in the low micromolar range. This finding has significant implications for the interpretation of in vitro and in vivo studies using higher concentrations of this compound, as it introduces the possibility of confounding effects due to CYP inhibition.

Table 3: Inhibitory Activity of this compound against Cytochrome P450 Isoforms

| CYP Isoform (Human) | IC50 (µM) |

| CYP2B6 | 0.9 |

| CYP2C19 | 1.8 |

| CYP3A4 (with DBF as substrate) | 3.6 |

| CYP1A2 | No inhibition up to 80 µM |

| CYP19A1 | No inhibition up to 80 µM |

| CYP Isoform (Rat) | IC50 (µM) |

| CYP2C6 | 2.9 |

| CYP2B1 | 3.0 |

| CYP2C11 | 12.6 |

| CYP1A2 | No inhibition up to 80 µM |

Data from Agarwal et al., 2013.

Interestingly, the effect of this compound on CYP3A4 activity was found to be substrate-dependent, with potent inhibition observed with one substrate (DBF) and concentration-dependent stimulation with another (BFC).

Experimental Methodologies

The determination of this compound's selectivity profile relies on specific and rigorous experimental protocols.

Electrophysiological Assays for Ion Channel Selectivity

The primary method for assessing ion channel activity and inhibition is the patch-clamp technique .

Whole-Cell Patch-Clamp Protocol for KCa3.1 Inhibition:

-

Cell Preparation: Human KCa3.1 is cloned and expressed in a suitable host cell line, such as COS-7 cells.

-

Recording Configuration: Cells are studied in the whole-cell configuration. The membrane potential is held at a constant voltage (e.g., -80 mV).

-

Solutions:

-

Internal Pipette Solution: Contains a high concentration of potassium aspartate, a calcium buffer (EGTA) to control free calcium concentration (e.g., 1 µM), and other salts to mimic the intracellular environment.

-

External Bath Solution: A physiological salt solution, such as a sodium aspartate-based Ringer's solution, is used to minimize currents from native chloride channels.

-

-

Current Elicitation: KCa3.1 currents are elicited by applying voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).

-

Data Analysis: The reduction in the slope conductance of the current-voltage relationship by this compound is taken as a measure of channel block. The dissociation constant (Kd) or IC50 is determined by applying a range of this compound concentrations and fitting the dose-response data to an appropriate equation.

Caption: Workflow for determining ion channel selectivity using patch-clamp electrophysiology.

Cytochrome P450 Inhibition Assays

The inhibitory activity of this compound on CYP enzymes is typically assessed using in vitro assays with recombinant human CYP isoforms.

General Protocol for CYP Inhibition Assay:

-

Reaction Mixture: A reaction mixture is prepared containing a specific recombinant human CYP isoform, a suitable substrate for that isoform, and varying concentrations of this compound in a phosphate buffer.

-

Initiation: The reaction is initiated by adding a regenerating system (e.g., NADPH-generating system).

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, often by the addition of a solvent like acetonitrile.

-

Detection: The formation of the metabolite from the substrate is quantified using methods such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.

-

Data Analysis: The percent inhibition of enzyme activity at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-inhibition curve.

Signaling Pathways Modulated by this compound

The inhibition of KCa3.1 by this compound has been shown to modulate several downstream signaling pathways, primarily by altering cellular calcium signaling and membrane potential. This has implications for a variety of cellular processes, including proliferation, activation, and inflammation.

T-Lymphocyte Activation

In T-lymphocytes, KCa3.1 channels play a crucial role in maintaining the calcium influx necessary for activation. By blocking these channels, Tram-

Tram-34 Target Validation: A Technical Guide for Researchers

An In-depth Examination of the KCa3.1 Potassium Channel as a Therapeutic Target in Fibrosis, Inflammation, and Oncology

Introduction

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), has emerged as a compelling therapeutic target for a range of pathologies characterized by abnormal cell proliferation and inflammation. Tram-34, a potent and selective small-molecule inhibitor of the KCa3.1 channel, has been instrumental as a pharmacological tool to probe the function of this channel and validate its role in disease. This technical guide provides a comprehensive overview of this compound and its target, KCa3.1, with a focus on its validation in specific diseases, detailed experimental protocols, and the underlying signaling pathways.

The KCa3.1 channel plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells. Its activation by intracellular calcium leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides the electrochemical driving force for sustained calcium influx, a critical second messenger in cellular processes such as proliferation, migration, and activation. Consequently, the inhibition of KCa3.1 by this compound can disrupt these pathological processes, making it a promising therapeutic strategy.

Mechanism of Action of this compound

This compound is a triarylmethane derivative that acts as a potent and selective blocker of the KCa3.1 channel, with a dissociation constant (Kd) of 20 nM. It exhibits high selectivity, being 200- to 1500-fold more selective for KCa3.1 over other ion channels. Structural and molecular modeling studies have revealed that this compound binds within the inner pore of the KCa3.1 channel. This binding physically obstructs the passage of potassium ions, thereby inhibiting the channel's function. Unlike its predecessor, clotrimazole, this compound does not significantly inhibit cytochrome P450 enzymes, giving it a more favorable safety profile for research and potential therapeutic development.

Target Validation in Specific Diseases

The therapeutic potential of targeting KCa3.1 with this compound has been investigated in a variety of disease models, with significant findings in fibrosis, inflammatory disorders, and cancer.

Fibrotic Diseases

Excessive proliferation of fibroblasts and their differentiation into myofibroblasts are hallmarks of fibrotic diseases. KCa3.1 channels are expressed in these cells and play a critical role in their pro-fibrotic activities.

-

Cardiac Fibrosis: In a rat model of pressure overload-induced cardiac fibrosis, this compound was shown to alleviate the condition by inhibiting KCa3.1 channels. This was associated with a reduction in angiotensin II levels, suggesting a link between the renin-angiotensin system and KCa3.1 in the pathogenesis of cardiac fibrosis.

-

Pulmonary Fibrosis: In a murine model of bleomycin-induced pulmonary fibrosis, the expression of KCa3.1 was found to be significantly increased. Treatment with this compound resulted in a significant reduction in pulmonary fibrosis, highlighting the channel's role in the disease's progression. Similarly, in a rat model of paraquat-induced pulmonary fibrosis, this compound attenuated fibroblast proliferation and collagen secretion. Studies on human lung myofibroblasts from patients with idiopathic pulmonary fibrosis (IPF) have shown that KCa3.1 channel expression and activity are upregulated, and its blockade with this compound or another inhibitor, senicapoc, reduces myofibroblast proliferation, wound healing, collagen secretion, and contractility.

Inflammatory and Autoimmune Diseases

KCa3.1 channels are expressed on various immune cells, including T-lymphocytes, B-lymphocytes, macrophages, and microglia, where they regulate activation, proliferation, and cytokine production.

-

Rheumatoid Arthritis (RA): KCa3.1 is considered a significant regulator of immune cell function in RA. Knockout of the KCa3.1 gene in a mouse model of collagen antibody-induced arthritis resulted in reduced synovial inflammation and cartilage damage. The channel is involved in the differentiation and function of osteoclasts, the cells responsible for bone erosion in RA.

-

Asthma: In a murine model of asthma, this compound was shown to attenuate airway remodeling and eosinophilia. The treatment inhibited bronchial smooth muscle cell proliferation and reduced the production of Th2 cytokines.

-

Neuroinflammation: KCa3.1 channels are expressed on microglia, the resident immune cells of the central nervous system. In a rat model of ischemic stroke, this compound, which can cross the blood-brain barrier, reduced infarct size and neurological deficits by inhibiting microglial activation. In a mouse model of Parkinson's disease, blockade of KCa3.1 with senicapoc improved motor function and protected dopaminergic neurons by attenuating microgliosis and neuroinflammation.

Oncology

The role of KCa3.1 in cancer is multifaceted, with evidence suggesting its involvement in tumor cell proliferation, migration, and invasion.

-

Glioblastoma: KCa3.1 is considered a potential therapeutic target for glioblastoma, one of the most aggressive brain tumors.

-

Breast Cancer: Interestingly, in MCF-7 breast cancer cells, this compound exhibited biphasic effects on cell proliferation. At lower concentrations, it stimulated proliferation through an unexpected activation of estrogen receptors, while at higher concentrations, it inhibited proliferation, likely through KCa3.1 blockade. This highlights the importance of considering off-target effects in specific cellular contexts.

-

Pancreatic Cancer: KCa3.1 is functionally expressed in pancreatic cancer cells and supports their proliferation and invasion. However, similar to breast cancer cells, this compound showed anomalous stimulatory effects on migration and invasion in some pancreatic cancer cell lines.

-

Melanoma and Pancreatic Cancer In Vivo Models: Novel derivatives of this compound targeted to the mitochondria have been shown to reduce tumor growth in in vivo models of melanoma and pancreatic cancer.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound and the role of KCa3.1 in various diseases.

| Parameter | Value | Cell/Model System | Reference |

| **Tram |

An In-depth Technical Guide to the Electrophysiological Effects of Tram-34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tram-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells, thereby influencing a variety of physiological processes including T-cell activation, cell proliferation, and smooth muscle relaxation. This compound's high affinity and selectivity for KCa3.1 have made it an invaluable pharmacological tool for elucidating the channel's function and a promising therapeutic candidate for a range of pathologies, including autoimmune disorders, fibrosis, and certain cancers. This guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, quantitative effects on ion channels, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its primary electrophysiological effect by directly blocking the pore of the KCa3.1 channel. This inhibition is potent and selective, with a dissociation constant (Kd) in the nanomolar range. By blocking the efflux of potassium ions, this compound leads to membrane depolarization, which in turn modulates calcium signaling and downstream cellular responses. Unlike its predecessor, clotrimazole, this compound was developed to have a superior safety profile, notably with a reduced impact on cytochrome P450 enzymes, although some inhibitory effects on certain CYP isoforms have been reported at higher concentrations.

Quantitative Electrophysiological Data

The following tables summarize the key quantitative data on the electrophysiological effects of this compound on KCa3.1 and other ion channels.

Table 1: Inhibitory Potency of this compound on KCa3.1 Channels

| Cell Type/Expression System | Parameter | Value (nM) | Reference |

| Cloned human KCa3.1 in COS-7 cells | Kd | 20 | |

| Native KCa3.1 in human T lymphocytes | Kd | 25 | |

| Native KCa3.1 in human T84 colonic epithelial cells | Kd | 22 | |

| Human T lymphocytes (anti-CD3 Ab induced activation) | IC50 | 295-910 | |

| Human T lymphocytes (PMA + ionomycin induced activation) | IC50 | 85-830 | |

| A7r5 cells (EGF-stimulated proliferation) | IC50 | 8 | |

| LPC-induced nonselective cation currents in microglial cells | IC50 | 38 |

Table 2: Selectivity of this compound

| Ion Channel Family | Selectivity vs. KCa3.1 | Reference |

| Voltage-gated K+ (Kv) channels | >200- to 1,500-fold | |

| Large-conductance Ca2+-activated K+ (BKCa) channels | >200- to 1,500-fold | |

| Small-conductance Ca2+-activated K+ (SKCa) channels | >200- to 1,500-fold | |

| Voltage-gated Na+ channels | >200- to 1,500-fold | |

| CRAC channels | >200- to 1,500-fold | |

| Cl- channels | >200- to 1,500-fold |

Table 3: Effects of this compound on Cellular Electrophysiological Parameters in Guinea Pig Enteric Neurons

| Parameter | Concentration (µM) | Effect | Reference |

| Afterhyperpolarization (AHP) Amplitude | 0.1 | Reduced to 56% of control | |

| 1 | Reduced to 38% of control | ||

| Membrane Potential | 0.1 | 6.1 ± 1.3 mV depolarization | |

| 1 | 10.9 ± 2.2 mV depolarization | ||

| Input Resistance | 0.1 | Increased from 166 ± 14 to 232 ± 32 MΩ | |

| 1 | Increased to 246 ± 17 MΩ |

Experimental Protocols

The primary technique for characterizing the electrophysiological effects of this compound is the patch-clamp technique .

Whole-Cell Patch-Clamp Protocol for KCa3.1 Current Measurement

This protocol is adapted from methodologies used to study KCa3.1 currents in transfected cell lines and native cells.

1. Cell Preparation:

-

Culture cells expressing KCa3.1 channels (e.g., KCa3.1-transfected COS-7 cells, human T lymphocytes) under standard conditions.

-

For recording, plate cells on glass coverslips.

2. Solutions:

-

External (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4. Osmolarity should be adjusted to ~290 mOsm.

-

Internal (Pipette) Solution (in mM): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 (to achieve a free Ca2+ concentration of ~1 µM). Adjust pH to 7.2 with KOH and osmolarity to 290-310 mOsm.

3. Recording:

-

Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit KCa3.1 currents using voltage ramps or steps. A typical protocol would be a ramp from -120 mV to +40 mV over 200 ms.

-

Apply this compound at various concentrations to the external solution to determine its inhibitory effect on the KCa3.1 current.

Unraveling the Molecular Embrace: A Technical Guide to the Tram-34 Binding Site on the KCa3.1 Channel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical interaction between the potent and selective inhibitor, Tram-34, and the intermediate-conductance calcium-activated potassium channel, KCa3.1. A thorough understanding of this binding site is paramount for the rational design of novel therapeutics targeting a range of pathologies, including autoimmune disorders, fibrosis, and cancer. This document provides a comprehensive overview of the binding site, quantitative affinity data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

The this compound Binding Site: A Molecular Pore Blocker

This compound, a triarylmethane derivative, exerts its inhibitory effect on the KCa3.1 channel through a direct pore-blocking mechanism. Extensive research, combining molecular modeling and site-directed mutagenesis, has pinpointed the key amino acid residues within the channel's inner pore that are essential for this compound binding.

The binding site is located deep within the pore, near the intracellular entrance to the selectivity filter. Unlike inhibitors that bind to the outer vestibule of the channel, this compound accesses its binding site from the intracellular side.

Key Interacting Residues:

Mutagenesis studies have been instrumental in identifying two critical amino acid residues that form the core of the this compound binding pocket:

-

Threonine 250 (T250): Located in the P-loop (pore helix) region, this residue is crucial for the high-affinity binding of this compound. Molecular models suggest that the pyrazole ring of this compound forms a hydrogen bond with the side chain of T250.[1][2]

-

Valine 275 (V275): Situated in the S6 transmembrane segment, this residue contributes to the hydrophobic interactions that stabilize the binding of this compound within the pore.[1][2]

Mutation of these residues to their counterparts found in the this compound-insensitive KCa2.3 channel (T250S and V275A) dramatically reduces or completely abolishes the inhibitory effect of this compound, confirming their critical role in forming the binding site.[1] Conversely, introducing threonine and valine at the equivalent positions in KCa2.3 confers sensitivity to this compound.

Quantitative Analysis of this compound Binding Affinity

The potency of this compound as a KCa3.1 inhibitor has been quantified through various electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters that describe the affinity of this compound for the channel.

| Parameter | Value | Cell Type/System | Reference |

| IC50 | ~20 nM | Cloned human KCa3.1 in COS-7 cells | [2][3] |

| IC50 | 10-20 nM | General potency | [4] |

| IC50 | 8 nM | EGF-stimulated proliferation of A7r5 cells | |

| Kd | 20 nM | Cloned human KCa3.1 in COS-7 cells | |

| Kd | 25 nM | Native KCa3.1 in human T lymphocytes | |

| Kd | 22 nM | Native KCa3.1 in human T84 colonic epithelial cells |

Table 1: Quantitative binding affinity data for this compound on the KCa3.1 channel.

Experimental Protocols for Binding Site Characterization

The identification and characterization of the this compound binding site on the KCa3.1 channel have been achieved through a combination of molecular biology and electrophysiological techniques. Below are detailed methodologies for the key experiments.

Site-Directed Mutagenesis of KCa3.1

This technique is employed to introduce specific amino acid substitutions at the putative binding site to assess their impact on this compound sensitivity.

Materials:

-

Wild-type KCa3.1 cDNA in a suitable expression vector (e.g., pcDNA3.1)

-

Mutagenic primers containing the desired nucleotide changes for T250 and V275

-

High-fidelity DNA polymerase (e.g., PfuUltra or Q5)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli for transformation

-

Plasmid purification kit

-

DNA sequencing reagents

Protocol:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

PCR Amplification: Set up a PCR reaction using the wild-type KCa3.1 plasmid as a template and the mutagenic primers. The reaction cycles are typically: initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length. A final extension at 68°C for 7 minutes is performed.

-

Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli.

-

Plasmid Purification and Sequencing: Select transformed colonies, grow overnight cultures, and purify the plasmid DNA. The entire KCa3.1 coding sequence should be sequenced to confirm the desired mutation and the absence of any other PCR-induced errors.

Heterologous Expression and Whole-Cell Patch-Clamp Recording

To functionally characterize the effect of this compound on wild-type and mutant KCa3.1 channels, they are expressed in a mammalian cell line that lacks endogenous KCa3.1 currents (e.g., HEK293 or COS-7 cells).

Materials:

-

HEK293 or COS-7 cells

-

Cell culture medium (e.g., DMEM) and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Wild-type and mutant KCa3.1 plasmids

-

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular (pipette) solution: (in mM) 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to yield a final free Ca2+ concentration of 1 µM, pH 7.2.

-

This compound stock solution (in DMSO)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Protocol:

-

Cell Culture and Transfection: Culture the cells to 50-80% confluency. Transfect the cells with either wild-type or mutant KCa3.1 plasmid DNA using a suitable transfection reagent. A co-transfection with a marker plasmid (e.g., encoding GFP) can be used to identify successfully transfected cells.

-

Electrophysiological Recording: 24-48 hours post-transfection, transfer a coverslip with the cells to the recording chamber on the patch-clamp setup.

-

Whole-Cell Configuration: Using a glass micropipette filled with the intracellular solution, form a high-resistance seal (giga-seal) with the membrane of a transfected cell. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents. The high intracellular Ca2+ concentration will activate the channels.

-

Drug Application: After recording a stable baseline current, perfuse the bath with the extracellular solution containing various concentrations of this compound. Record the currents at each concentration until a steady-state block is achieved.

-

Data Analysis: Measure the peak outward current at a specific voltage (e.g., +40 mV) in the absence and presence of different this compound concentrations. Plot the percentage of current inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Visualizing the Molecular Interactions and Signaling Context

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the broader signaling context of KCa3.1 channel inhibition by this compound.

References

- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tram-34 Experimental Protocol for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tram-34, or 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and highly selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4).[1][2] This channel plays a crucial role in regulating membrane potential and calcium signaling in various cell types, including immune cells, smooth muscle cells, fibroblasts, and cancer cells.[3][4] By modulating KCa3.1 activity, this compound has become an invaluable tool for in vitro research, enabling the investigation of cellular processes such as proliferation, migration, and activation.[3][5] These application notes provide detailed protocols for the in vitro use of this compound, along with key quantitative data and visual representations of associated signaling pathways and experimental workflows.

Mechanism of Action

This compound inhibits KCa3.1 channels by binding within the inner pore of the channel.[3] This interaction is thought to involve key residues such as threonine and valine, thereby physically occluding the ion conduction pathway.[3][6] This blockade of potassium efflux leads to membrane depolarization, which in turn affects the driving force for calcium entry, a critical second messenger in numerous cellular signaling cascades.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro studies.

Table 1: Inhibitory Potency of this compound

| Parameter | Cell Line/System | Value | Reference(s) |

| Kd | KCa3.1 (IKCa1) | 20 nM | [1][2] |

| Kd | Human T lymphocytes (native IKCa1) | 25 nM | [1] |

| Kd | T84 cells (native IKCa1) | 22 nM | [1] |

| IC50 | Cloned KCa3.1 in COS-7 cells | 20 nM | [2] |

| IC50 | EGF-stimulated proliferation of A7r5 cells | 8 nM | [1] |

| IC50 | Anti-CD3 Ab-induced activation of human T lymphocytes | 295-910 nM | [1] |

| IC50 | PMA + ionomycin-induced activation of human T lymphocytes | 85-830 nM | [1] |

Table 2: Selectivity of this compound

| Channel Type | Selectivity vs. KCa3.1 | Reference(s) |

| Other K+ channels (KV, BKCa, SKCa) | 200- to 1,500-fold | [1] |

| Na+, CRAC, Cl- channels | 200- to 1,500-fold | [1] |

Table 3: Effects on Cell Proliferation

| Cell Line | Effect of this compound | Concentration Range | Reference(s) |

| A7r5 | Inhibition | IC50 = 8 nM | [1] |

| LNCaP and PC-3 (prostate cancer) | Dose-dependent suppression | 1-30 µM | [1] |

| Human endometrial cancer cells | Inhibition, G0/G1 arrest | Not specified | [1] |

| MCF-7 (breast cancer) | Biphasic: Proliferation at 3-10 µM, Inhibition at 20-100 µM | 3-100 µM | [2][8][9] |

Signaling Pathways and Experimental Workflows

KCa3.1-Mediated Signaling Pathway

The following diagram illustrates the central role of the KCa3.1 channel in modulating intracellular calcium levels and downstream signaling events. Activation of cell surface receptors can lead to an increase in intracellular calcium, which in turn opens KCa3.1 channels. The subsequent potassium efflux hyperpolarizes the cell membrane, enhancing the driving force for further calcium entry and sustaining calcium-dependent signaling pathways involved in processes like proliferation and gene expression.

Caption: KCa3.1 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vitro Studies with this compound

This diagram outlines a typical workflow for investigating the effects of this compound on cellular functions in vitro.

Caption: General workflow for in vitro experiments using this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (Molecular Weight: 344.84 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. For example, to make a 10 mM stock, dissolve 3.45 mg of this compound in 1 mL of DMSO.

-

Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[2]

-

When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure KCa3.1 currents and their inhibition by this compound.

Materials:

-

Cells expressing KCa3.1 channels (e.g., transfected COS-7 cells, T lymphocytes)[1]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution: 160 mM Na-aspartate, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4, 290-310 mOsm.[1][10]

-

Internal (pipette) solution: 145 mM K-aspartate, 2 mM MgCl2, 10 mM HEPES, 10 mM K2EGTA, 8.5 mM CaCl2 (to achieve ~1 µM free Ca2+), pH 7.2, 290-310 mOsm.[1][10]

-

This compound working solutions (diluted in external solution)

Protocol:

-

Prepare cells on coverslips suitable for microscopy and patch-clamping.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Approach a target cell with the patch pipette while applying slight positive pressure.

-

Once in proximity to the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.

-

Elicit KCa3.1 currents using voltage ramps (e.g., 200-ms ramps from -120 mV to +40 mV applied every 10 seconds).[1][10]

-

Establish a stable baseline recording of the KCa3.1 current.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record the inhibition of the KCa3.1 current by this compound. The reduction in the slope conductance at a negative potential (e.g., -80 mV) is a measure of channel block.[1][10]

-

To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the log of the concentration.

Cell Proliferation Assay (MTT Assay)

This protocol measures changes in cell viability and proliferation in response to this compound treatment.

Materials:

-

Target cell line

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cytokine Release Assay (ELISA)

This protocol is for measuring the effect of this compound on the release of a specific cytokine (e.g., IL-2) from activated T lymphocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat)

-

RPMI 1640 medium supplemented with 10% FBS

-

T cell activator (e.g., anti-CD3 antibody, or PMA plus ionomycin)[1]

-

This compound working solutions

-

ELISA kit for the cytokine of interest (e.g., human IL-2)

Protocol:

-

Isolate PBMCs from healthy donor blood or culture the T cell line.

-

Seed the cells in a 96-well plate at a density of 1-2 x 105 cells per well.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

Stimulate the cells with the T cell activator. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of the cytokine in the supernatant using the specific ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on cytokine release.

Important Considerations

-

Off-target effects: While this compound is highly selective for KCa3.1, at higher concentrations (micromolar range), it may inhibit some cytochrome P450 (CYP) isoforms.[11][12] It is crucial to use the lowest effective concentration and consider potential off-target effects, especially in long-term experiments.

-

Biphasic effects: In some cell types, such as MCF-7 breast cancer cells, this compound can have a biphasic effect on proliferation, stimulating it at lower concentrations and inhibiting it at higher concentrations.[2][8][9] This may be due to off-target effects, including interactions with estrogen receptors.[8][9]

-

Solubility: this compound is poorly soluble in aqueous solutions and should be dissolved in DMSO for stock solutions.[1] Ensure complete dissolution and be mindful of the final DMSO concentration in your experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potassium channel KCa3.1 promotes cell proliferation by activating SKP2 and metastasis through the EMT pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medtextpublications.com [medtextpublications.com]

- 9. The intermediate conductance Ca2+-activated K+ channel inhibitor this compound stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Application of Tram-34 in Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the in vivo use of Tram-34, a selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4), in various mouse models of disease. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound, or 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole, is a potent and selective small molecule inhibitor of the KCa3.1 potassium channel, with a dissociation constant (Kd) of 20 nM. It exhibits high selectivity, being 200- to 1,500-fold more selective for KCa3.1 over other ion channels. The KCa3.1 channel plays a crucial role in regulating the membrane potential of non-excitable cells, including immune cells like microglia and T-lymphocytes, as well as endothelial cells and fibroblasts. By blocking KCa3.1, this compound can modulate cellular processes such as proliferation, migration, and activation, making it a valuable tool for studying and potentially treating various pathological conditions.

Mechanism of Action and Signaling Pathway

The KCa3.1 channel is activated by a rise in intracellular calcium ([Ca²⁺]i). Its opening leads to an efflux of potassium (K⁺) ions, which hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical gradient for Ca²⁺ entry through channels like the calcium release-activated Ca²⁺ (CRAC) channels, thus sustaining Ca²⁺ signaling. This sustained signaling is critical for the activation and function of various cell types, particularly immune cells.

This compound exerts its effect by directly blocking the KCa3.1 channel pore, thereby preventing K⁺ efflux and the subsequent membrane hyperpolarization. This action dampens the sustained Ca²⁺ influx required for cellular activation processes such as cytokine production in microglia or proliferation of T-cells.

Summary of In Vivo Applications and Quantitative Data

This compound has been investigated in a variety of mouse models, demonstrating its therapeutic potential across different diseases. The following table summarizes key quantitative findings from these studies.

| Disease Model | Mouse/Rat Strain | This compound Dosage & Route | Key Quantitative Findings | Reference |

| Ischemic Stroke | Wistar Rats | 10 or 40 mg/kg, i.p., twice daily for 7 days | - Infarct area reduced by ~50%.- 40 mg/kg dose significantly improved neurological deficit.- Reduced ED1⁺ activated microglia from 3,770 to 1,632 pixels/mm² with 40 mg/kg. | |

| Diabetic Nephropathy | eNOS⁻/⁻ mice with streptozotocin-induced diabetes | Subcutaneous injection (dosage not specified) for 14 weeks | - Significantly reduced albuminuria.- Decreased inflammatory markers CD68 and F4/80.- Reversed extracellular matrix deposition. | |

| Melanoma | C57BL/6J mice with B16F10 cells | 3 nmol/gram body weight, i.p., daily for 10 days | - Reduced tumor size by ≈60%. | |

| Pancreatic Cancer | C57BL/6J mice with PAN-02 cells | 3 nmol/gram body weight, i.p., daily | - Significantly lower tumor volume and weight. | |

| Glioma | Cx3cr1GFP/WT mice with GL261-RFP cells | Intraperitoneal injection | - Reduced proliferation of glioma cells.- Induced morphological shift of tumor-associated macrophages (TAMs) to an anti-tumor phenotype. | |

| Atherosclerosis | Apoe⁻/⁻ mice | Not specified | - Significantly reduced the development of atherosclerosis in aortas. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Not specified | - Alleviated symptoms of EAE. |

Experimental Protocols

This compound is a lipophilic compound and requires a suitable vehicle for in vivo administration.

A. Formulation for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection:

-

Vehicle 1 (PEG/Tween/Saline):

-

Prepare a stock solution of this compound in DMSO (e.g., 17 mg/mL).

-

For a 1 mL working solution, sequentially add and mix the following:

-

400 µL PEG300

-

50 µL of the this compound/DMSO stock solution

-

50 µL Tween-80

-

500 µL sterile saline or ddH₂O

-

-

Mix thoroughly until a clear solution is formed. Use sonication or gentle heating if necessary to aid dissolution.

-

Note: This solution should be prepared fresh daily.

-

-

Vehicle 2 (Corn Oil):

-

Prepare a stock solution of this compound in DMSO.

-

Add the required volume of the stock solution to corn oil (e.g., 50 µL of 17 mg/mL stock to 950 µL corn oil for a 1 mL solution).

-

Mix thoroughly before administration.

-

B. Administration:

-

Intraperitoneal (i.p.) Injection: The most common route used in studies. Doses typically range from 10 to 40 mg/kg in stroke models and are administered once or twice daily.

-

Subcutaneous (s.c.) Injection: Used in studies of diabetic nephropathy and restenosis.

-

Intravenous (i.v.) Injection: Used for pharmacokinetic and acute toxicity studies, typically at lower doses (e.g., 0.5 mg/kg).

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.

Preparing Tram-34 Stock Solutions for Cellular and Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tram-34 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a crucial role in regulating membrane potential in various cell types and is implicated in processes such as T-lymphocyte activation, cell proliferation, and migration. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of KCa3.1 channels and as a potential therapeutic agent for a range of conditions, including autoimmune diseases, cancer, and vascular restenosis.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its chemical properties and solubility in commonly used solvents.

| Property | Value | Reference |

| Molecular Weight | 344.84 g/mol | |

| CAS Number | 289905-88-0 | |

| Appearance | Off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility in DMSO | Up to 25 mg/mL (72.50 mM) | |

| Solubility in Ethanol | 0.2 mg/mL | |

| Solubility in Water | Insoluble | |

| Kd for KCa3.1 | ~20 nM |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for a variety of in vitro assays.

Materials:

-

This compound powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 344.84 g/mol x 1000 mg/g = 3.4484 mg

-

-

Accurately weigh out approximately 3.45 mg of this compound powder.

-

-

Dissolution in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming or brief sonication can be used to aid dissolution if precipitation is observed. It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.

-

-

Storage of the Stock Solution:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1-2 years).

-

-

Preparation of Working Solutions:

-

For cell-based experiments, dilute the 10 mM stock solution in the appropriate cell culture medium to achieve the desired final concentration (e.g., 1-10 µM).

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Protocol 2: Preparation of this compound Formulation for In Vivo (Rodent) Administration

This protocol outlines the preparation of a this compound formulation suitable for intraperitoneal (IP) or oral (PO) administration in rodent models. This formulation utilizes a co-solvent system to maintain this compound in solution.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

-

Sterile tubes for mixing

-

Calibrated micropipettes and sterile tips

Procedure:

-

Prepare the Vehicle Solution:

-

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

For a final volume of 1 mL, mix the components in the following order, ensuring each component is fully dissolved before adding the next:

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of sterile saline

-

-

-

Prepare the this compound Formulation:

-

To achieve a final desired concentration of this compound in the formulation, the initial 10 mM DMSO stock will be diluted 1:10. For example, to prepare 1 mL of a 1 mM this compound formulation:

-

Start with 100 µL of the 10 mM this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix again until clear.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

-

-

The final solution should be a clear and homogenous mixture. It is recommended to prepare this formulation fresh on the day of use.

-

-

Administration:

-

The prepared this compound formulation can be administered to animals via intraperitoneal injection or oral gavage.

-

The dosing volume should be calculated based on the animal's body weight and the desired dose (mg/kg). A typical in vivo dose can range from 10 to 120 mg/kg/day.

-

Signaling Pathway and Experimental Workflow

This compound exerts its primary effect by blocking the KCa3.1 channel, which leads to membrane depolarization. In many cell types, particularly lymphocytes and some cancer cells, this channel is crucial for maintaining the calcium influx necessary for downstream signaling pathways that control proliferation and activation.

Troubleshooting & Optimization

Off-target effects of Tram-34 at high concentrations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tram-34, a potent inhibitor of the intermediate-conductance calcium-activated potassium channel (KCa3.1), particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Cellular Effects Unrelated to KCa3.1 Inhibition

If you observe cellular responses that are inconsistent with the known function of KCa3.1 channels, consider the following potential off-target effects of this compound, especially at concentrations in the low micromolar range and above.

Potential Cause 1: Inhibition of Cytochrome P450 (CYP) Enzymes

High concentrations of this compound can inhibit several cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including many drugs.[1][2] This can lead to altered pharmacokinetics and unexpected cellular responses if other compounds in your experimental system are metabolized by these enzymes.

Troubleshooting Steps:

-

Review Co-administered Compounds: Identify all other compounds (e.g., drugs, signaling molecules) in your experimental setup and determine if they are known substrates for the CYP enzymes inhibited by this compound (see Table 1).

-

Lower this compound Concentration: If possible, reduce the concentration of this compound to a range where it is selective for KCa3.1 (typically in the nanomolar range) and less likely to inhibit CYP enzymes. The reported Kd for KCa3.1 is approximately 20 nM.

-

Use an Alternative KCa3.1 Blocker: Consider using a more selective KCa3.1 blocker if concerns about CYP inhibition persist.

-

Control Experiments: Design control experiments to specifically assess the impact of CYP inhibition. This could involve using a known CYP inhibitor as a positive control or measuring the metabolic products of a known CYP substrate in the presence and absence of high concentrations of this compound.

Potential Cause 2: Inhibition of Nonselective Cation Channels

This compound has been shown to inhibit nonselective cation channels at nanomolar to micromolar concentrations. This can alter intracellular calcium signaling and other downstream cellular processes, independent of its effect on KCa3.1 channels.

Troubleshooting Steps:

-

Measure Intracellular Calcium: If your experimental system allows, monitor intracellular calcium levels in the presence of high concentrations of this compound to determine if there are unexpected changes.

-

Patch-Clamp Analysis: For in-depth investigation, perform patch-clamp experiments to directly measure the activity of nonselective cation channels in your cells and assess their inhibition by this compound.

-

Alternative KCa3.1 Blockers: As with CYP inhibition, using a different and more selective KCa3.1 blocker can help to dissect the effects of KCa3.1 inhibition from the inhibition of nonselective cation channels.

Issue: Variable or Unexplained Effects on Cell Proliferation

This compound has been reported to have concentration-dependent effects on cell proliferation. At intermediate concentrations (e.g., 3-10 µM), it may increase proliferation, while at higher concentrations (e.g., 20-100 µM), it can decrease it. These effects may be independent of KCa3.1 inhibition.

Troubleshooting Steps:

-

Concentration-Response Curve: Perform a detailed concentration-response analysis of this compound on cell proliferation in your specific cell type to characterize its effects.

-

Control for KCa3.1-Independent Effects: Use cells that do not express KCa3.1 channels as a negative control to determine if the observed proliferation effects are indeed off-target.

-

Investigate Estrogen Receptor Signaling: In some cell types, the pro-proliferative effects of this compound have been linked to the estrogen receptor. Consider investigating this pathway if applicable to your experimental model.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound at high concentrations?

A1: The most well-documented off-target effects of this compound at high concentrations (typically in the micromolar range) are the inhibition of several cytochrome P450 (CYP) enzymes and the blockade of nonselective cation channels.[1][2] It can also have direct, concentration-dependent effects on cell proliferation that may be independent of its action on KCa3.1 channels.

Q2: At what concentration does this compound start to show off-target effects on CYP enzymes?

A2: this compound can inhibit various human and rat CYP isoforms with IC50 values ranging from 0.9 µM to 12.6 µM.[1][2] Therefore, it is crucial to use concentrations well below this range if you need to avoid interference with CYP-mediated metabolism.

Q3: How can I be sure that the effects I'm seeing are due to KCa3.1 inhibition and not off-target effects?

A3: To confirm that your observed effects are specific to KCa3.1 inhibition, you should:

-

Use the lowest effective concentration of this compound, ideally in the low nanomolar range, close to its Kd for KCa3.1 (around 20 nM).

-

Perform control experiments using a structurally different KCa3.1 inhibitor to see if it replicates the effects of this compound.

-

Use a "rescue" experiment where you can overcome the effect of this compound by activating KCa3.1 through another mechanism, if possible.

-

Utilize cells that lack KCa3.1 expression (e.g., through knockout or knockdown) as a negative control.

Q4: Can the inhibition of CYP enzymes by this compound affect my in vivo experiments?

A4: Yes. If you are using this compound in vivo, its inhibition of CYP enzymes can lead to significant drug-drug interactions if the animal is co-administered with other drugs that are metabolized by the affected CYP isoforms. This could lead to altered drug efficacy or toxicity. Careful consideration of potential drug interactions is necessary for in vivo studies.

Data Presentation

Table 1: Off-Target Inhibition of Cytochrome P450 (CYP) Enzymes by this compound

| CYP Isoform | Species | IC50 (µM) |

| CYP2B6 | Human | 0.9 |

| CYP2C19 | Human | 1.8 |

| CYP3A4 | Human | Varies with substrate |

| CYP2B1 | Rat | 3.0 |

| CYP2C6 | Rat | 2.9 |

| CYP2C11 | Rat | 12.6 |

Data compiled from studies on recombinant CYP enzymes.[1][2]

Table 2: Other Reported Off-Target Effects of this compound

| Off-Target | Effect | Reported Concentration |

| Nonselective Cation Channels | Inhibition | Half-maximal inhibition at 38 nM in microglial cells |

| Cell Proliferation | Increased | 3-10 µM |

| Cell Proliferation | Decreased | 20-100 µM |

Experimental Protocols

1. Cytochrome P450 (CYP) Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on specific CYP isoforms using recombinant human enzymes.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19, CYP3A4)

-

CYP-specific substrate (e.g., bupropion for CYP2B6, S-mephenytoin for CYP2C19, midazolam for CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control inhibitor for each CYP isoform

-

96-well microplate

-

LC-MS/MS system for metabolite quantification

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP enzyme, potassium phosphate buffer, and the specific substrate in each well of a 96-well plate.

-

Add varying concentrations of this compound (and the positive control inhibitor in separate wells) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a suitable dose-response curve.

-

2. Whole-Cell Patch-Clamp Protocol for Nonselective Cation Channels (General Protocol)

This protocol outlines the basic steps for investigating the effect of this compound on nonselective cation channels using the whole-cell patch-clamp technique.

-

Materials:

-

Cells expressing the nonselective cation channels of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller and microforge

-

Extracellular (bath) solution containing appropriate ions

-

Intracellular (pipette) solution with a suitable composition

-

This compound stock solution

-

Data acquisition and analysis software

-

-

Procedure:

-

Prepare cells for recording (e.g., plate on coverslips).

-

Pull and fire-polish patch pipettes to an appropriate resistance (typically 2-5 MΩ).

-

Fill the pipette with the intracellular solution and mount it on the micromanipulator.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit currents through the nonselective cation channels (e.g., a voltage ramp or step protocol).

-

Record baseline currents in the absence of this compound.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Record the currents in the presence of this compound and observe any changes in current amplitude or kinetics.

-

Wash out this compound with the control extracellular solution to check for reversibility of the effect.

-

Analyze the recorded currents to quantify the extent of inhibition.

-

3. MTT Assay for Cell Proliferation

This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.

-

Materials:

-

Cells of interest

-

96-well cell culture plate

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include untreated and vehicle-treated controls.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability or proliferation relative to the control.

-

Visualizations

Caption: Xenobiotic metabolism pathway and the inhibitory effect of high-concentration this compound.

Caption: Troubleshooting workflow for unexpected effects of this compound.

References

Tram-34 Technical Support Center: Interpreting Biphasic Dose-Response Curves

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in experiments involving the KCa3.1 channel inhibitor, Tram-34.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1).[1][2] Its primary mechanism involves directly blocking the pore of the KCa3.1 channel, thereby preventing potassium ion conduction.[3] This selectivity makes it a valuable tool for studying the physiological roles of KCa3.1 channels.

Q2: We observed a biphasic or U-shaped dose-response curve in our cell proliferation assay with this compound. At low concentrations, the effect is stimulatory, while at high concentrations, it's inhibitory. Is this expected?

Yes, this biphasic effect, particularly in cell proliferation assays, has been documented.[2][4] At intermediate concentrations (typically in the 3-10 µM range), this compound can paradoxically increase cell proliferation. At higher concentrations (e.g., 20-100 µM), it exhibits the expected inhibitory effect on proliferation.[2][4]

Q3: What is the underlying mechanism for this biphasic response?

The stimulatory phase of the biphasic response is often attributed to an off-target effect of this compound. Studies have shown that this compound can act as an agonist for estrogen receptors (ERs).[4][5] This ER activation can promote cell proliferation in certain cell types, such as the MCF-7 breast cancer cell line.[4] The inhibitory phase at higher concentrations is likely due to the on-target inhibition of KCa3.1 channels, which are involved in regulating cell cycle and proliferation in various cell types.[1][6]

Q4: Are there other potential off-target effects of this compound that could complicate data interpretation?

While this compound is highly selective for KCa3.1 over many other ion channels, some off-target activities have been reported, especially at higher concentrations.[1] These include:

-

Inhibition of Cytochrome P450 (CYP) enzymes: this compound can inhibit several CYP isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) with IC50 values in the low micromolar range.[7][8]

-

Inhibition of nonselective cation channels: In some cell types, this compound has been shown to inhibit nonselective cation channels.[9]

These off-target effects should be considered when designing experiments and interpreting results, particularly when using concentrations above 1 µM.

Q5: How can we confirm if the observed biphasic response in our experiment is due to estrogen receptor activation?

To verify the involvement of estrogen receptors, you can perform the following control experiment: co-treat your cells with this compound and an estrogen receptor antagonist, such as ICI 182,780 or tamoxifen.[2][4] If the stimulatory effect of this compound is blocked by the ER antagonist, it strongly suggests that the effect is mediated by estrogen receptor activation.[4]

Troubleshooting Guide

Problem: My dose-response curve for this compound is not a classic sigmoidal curve; it's biphasic.

This is a common observation, particularly in proliferation assays. Follow these steps to troubleshoot and interpret your results:

Step 1: Verify the Concentration Range

-

Action: Carefully check the concentrations of this compound used in your experiment.

-

Rationale: A biphasic response is often seen with a stimulatory effect at intermediate concentrations (e.g., 3-10 µM) and an inhibitory effect at higher concentrations (>20 µM).[2][4] Ensure your concentration range covers both the expected inhibitory range for KCa3.1 and the potential off-target stimulatory range.

Step 2: Consider the Cell Type

-

Action: Review the literature for the expression of estrogen receptors in your cell line.

-

Rationale: The stimulatory effect of this compound is linked to estrogen receptor activation.[4][5] This effect will be most prominent in cells that express ERs, such as MCF-7 cells.

Step 3: Perform Control Experiments

-

Action: Design experiments to isolate the on-target and off-target effects.

-

Estrogen Receptor Antagonism: Co-incubate your cells with this compound and an ER antagonist (e.g., ICI 182,780).[4]

-

Use a Structurally Different KCa3.1 Inhibitor: Compare the dose-response of this compound with another selective KCa3.1 inhibitor that is not known to interact with estrogen receptors.

-

-

Rationale: If the ER antagonist abolishes the stimulatory phase, it confirms the off-target mechanism.[4] A different KCa3.1 inhibitor should ideally show a monotonic inhibitory curve, helping to confirm that the inhibition is due to KCa3.1 blockade.

Step 4: Data Analysis and Interpretation

-

Action: When fitting your data, a standard sigmoidal model will not be appropriate. Use a non-linear regression model that can accommodate a biphasic (hormetic) response.

-

Rationale: Models like the Brain-Cousens or Cedergreen models are designed for biphasic dose-response curves and can provide a better fit to your data.[10] This will allow for a more accurate determination of key parameters.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

| Concentration Range | Primary Effect | Predominant Mechanism | Cell Proliferation Response in ER+ Cells | Reference |

| 20-100 nM | Inhibition | On-target: KCa3.1 channel block | Inhibition | [1][2] |

| 3-10 µM | Stimulation | Off-target: Estrogen receptor agonism | Increased proliferation | [2][4] |

| > 20 µM | Inhibition | On-target: KCa3.1 channel block and potential other off-target effects/toxicity | Decreased proliferation | [2][4] |

Table 2: IC50/Kd Values of this compound for On-Target and Off-Target Interactions

| Target | Value | Units | Context | Reference |

| KCa3.1 (IKCa1) | 20 | nM (Kd) | Cloned human channel in COS-7 cells | [1][2] |

| KCa3.1 (IKCa1) | 25 | nM (Kd) | Native channel in human T lymphocytes | [2] |

| CYP2B6 | 0.9 | µM (IC50) | Recombinant human enzyme | [7][8] |

| CYP2C19 | 1.8 | µM (IC50) | Recombinant human enzyme | [7][8] |

| CYP3A4 | 3.6 | µM (IC50) | Recombinant human enzyme (substrate-dependent) | [7][8] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from studies observing the biphasic effects of this compound on MCF-7 cells.[4]

-

Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells by serum-starving them for 24-48 hours.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24-48 hours). For control experiments, co-treat with an ER antagonist like ICI 182,780.

-

[³H]-Thymidine Labeling: Add [³H]-thymidine to each well and incubate for a further 4-24 hours.

-

Harvesting: Harvest the cells onto filter mats using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guide for measuring KCa3.1 currents and their inhibition by this compound.[1]

-

Cell Preparation: Use cells expressing KCa3.1 channels (e.g., transfected COS-7 cells or human T lymphocytes).

-

Pipette Solution (Internal): Prepare a solution containing (in mM): 145 K⁺ aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.5 CaCl₂ (to achieve 1 µM free Ca²⁺), with pH adjusted to 7.2.

-

External Solution: Prepare a standard extracellular solution (e.g., Tyrode's solution).

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative potential (e.g., -80 mV).

-

Elicit KCa3.1 currents using voltage ramps or steps.

-

Apply various concentrations of this compound to the external solution to determine the dose-dependent inhibition of the KCa3.1 current and calculate the IC50.

-

Mandatory Visualizations

Caption: Mechanisms of this compound's biphasic effect on cell proliferation.

Caption: Troubleshooting workflow for biphasic dose-response curves.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intermediate conductance Ca2+-activated K+ channel inhibitor this compound stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medtextpublications.com [medtextpublications.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]

Tram-34 Cytotoxicity & Cell Viability Technical Support Center